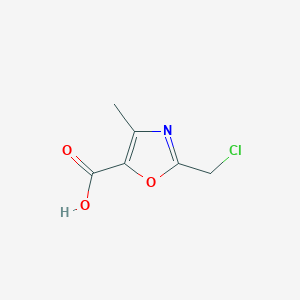
2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl compounds are generally used as alkylating agents in organic synthesis . They are often used for introducing protecting groups in organic reactions .
Synthesis Analysis
The synthesis of chloromethyl compounds can involve various methods. For instance, one method involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of chloromethyl compounds typically includes a carbon atom bonded to a chlorine atom and a methyl group .Chemical Reactions Analysis
Chloromethyl compounds can participate in a variety of chemical reactions. They can act as alkylating agents, introducing a chloromethyl group into other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can vary widely. For example, Chloromethyl methyl ether (CMME) is a colorless liquid with a pungent, garlic-like odor .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Synthetic Elaboration
The chloromethyl analogue of 2-(halomethyl)-4,5-diphenyloxazoles, including compounds similar to "2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid", serves as a reactive scaffold for synthetic elaboration. It is utilized to prepare a variety of substituted oxazoles, indicating its versatility in organic synthesis (Patil & Luzzio, 2016).
Cross-Coupling Reactions
The carboxylic acid moiety acts as a directing group in cross-coupling reactions, showcasing the compound's utility in selectively synthesizing substituted nicotinic acids and triazoles. This demonstrates its role in creating complex molecules for further research and development (Houpis et al., 2010).
Material Science Applications
Macrolide Synthesis
Oxazoles, akin to "this compound", are utilized as precursors in the synthesis of macrolides, including compounds like recifeiolide and curvularin. This indicates their importance in the development of new materials and potentially biologically active compounds (Wasserman et al., 1981).
Novel Compound Synthesis
The compound is involved in the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives have shown synergistic effects when used with first-line antitumor drugs, highlighting its potential in the development of new therapeutic agents (Kletskov et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-3-5(6(9)10)11-4(2-7)8-3/h2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIXFQFTWSHAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729529.png)
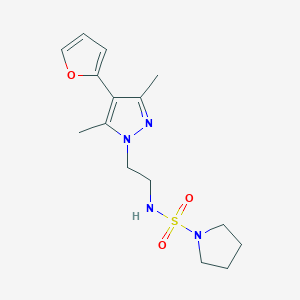
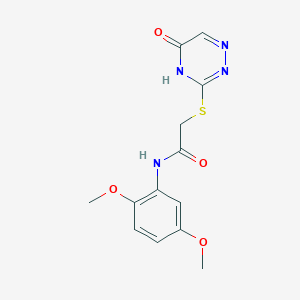
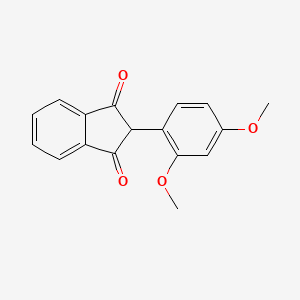
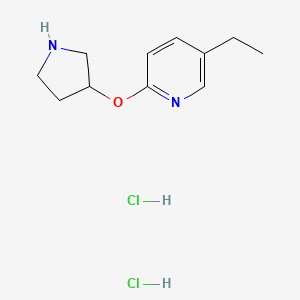
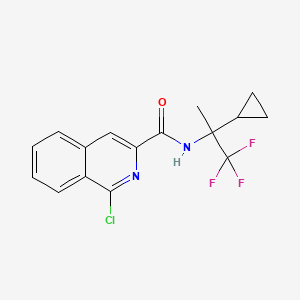
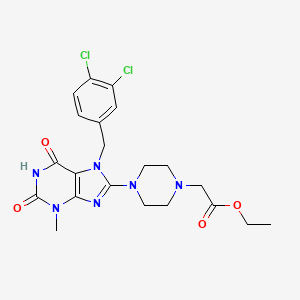
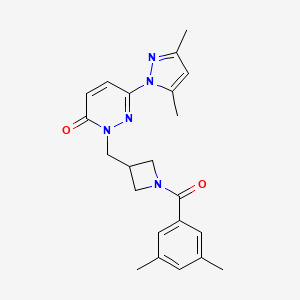

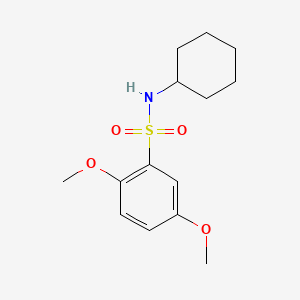

![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)